molecular formula C19H19ClN2O4S B4116165 N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Cat. No. B4116165
M. Wt: 406.9 g/mol
InChI Key: LMIBITNIDABPOP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a chemical compound that is commonly referred to as CMPO. It is a chelating agent that is used in the separation and purification of actinide and lanthanide elements. CMPO is known for its high selectivity and stability, and it is widely used in nuclear fuel reprocessing and waste management.

Mechanism of Action

CMPO acts as a chelating agent by forming stable complexes with metal ions. It has a high affinity for actinide and lanthanide ions, which allows for their selective extraction from complex mixtures. The complexation process is driven by the formation of coordination bonds between the metal ion and the CMPO ligand.
Biochemical and Physiological Effects:
CMPO is not known to have any significant biochemical or physiological effects, as it is primarily used in industrial and scientific applications. However, studies have shown that CMPO can cause skin and eye irritation, and it should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantage of using CMPO in lab experiments is its high selectivity and stability, which allows for the efficient extraction and purification of actinide and lanthanide ions. CMPO is also relatively easy to synthesize and handle, which makes it a popular choice for researchers in the field of nuclear chemistry.
One limitation of using CMPO is its potential toxicity and environmental impact. CMPO can be harmful to human health and the environment if not handled properly, and its use should be regulated accordingly. Additionally, the high selectivity of CMPO can also be a limitation in certain applications, as it may not be effective in extracting other metal ions from complex mixtures.

Future Directions

There are several future directions for the use of CMPO in scientific research. One area of interest is the development of new materials for nuclear waste management, such as CMPO-based ion-exchange resins and membranes. These materials have the potential to improve the efficiency and safety of nuclear waste disposal.
Another future direction is the use of CMPO in the extraction and purification of rare earth elements, which are essential for many modern technologies. CMPO has been shown to be effective in the separation of rare earth elements from complex mixtures, and its use in this area could have significant economic and environmental benefits.
Overall, CMPO is a versatile and important chemical compound that has found a wide range of applications in scientific research. Its high selectivity and stability make it an ideal ligand for the extraction and purification of actinide and lanthanide ions, and its potential for use in nuclear waste management and rare earth element extraction make it a promising area of future research.

Scientific Research Applications

CMPO has found a wide range of applications in scientific research, particularly in the field of nuclear chemistry. It is used as a ligand in the extraction of actinide and lanthanide ions from aqueous solutions, which is an important step in the separation and purification of nuclear fuels. CMPO is also used in the development of new materials for nuclear waste management, such as ion-exchange resins and membranes.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-12-6-8-14(9-7-12)27(25,26)22-17(10-11-18(22)23)19(24)21-16-5-3-4-15(20)13(16)2/h3-9,17H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIBITNIDABPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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